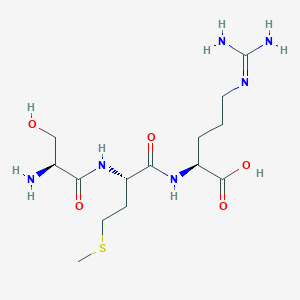
Ser-Met-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ser-Met-Arg, also known as Serine-Methionine-Arginine, is a tripeptide composed of the amino acids serine, methionine, and arginine. Peptides like this compound play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and protein synthesis. The unique sequence of amino acids in this compound imparts specific biochemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Met-Arg typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. The subsequent amino acids (methionine and serine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The common protecting groups used are Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and tBu (tert-butyl) for the side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences .
Chemical Reactions Analysis
Types of Reactions
Ser-Met-Arg can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidizing methionine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reducing disulfide bonds.
Substitution: Various reagents, such as acylating agents or alkylating agents, are used for substituting amino acid residues
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups
Scientific Research Applications
Ser-Met-Arg has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and enzyme regulation.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of Ser-Met-Arg involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways such as the Keap1-Nrf2/ARE pathway, which is involved in antioxidant responses, and the PI3K/Akt/mTOR pathway, which regulates cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Ala-Met-Ser-Arg: A tetrapeptide with similar amino acid composition but includes alanine.
Alpha-Melanocyte-Stimulating Hormone (α-MSH): A peptide hormone with a sequence that includes serine, methionine, and arginine among other amino acids .
Uniqueness of Ser-Met-Arg
This compound is unique due to its specific sequence and the distinct biochemical properties conferred by the combination of serine, methionine, and arginine. This tripeptide’s ability to undergo various chemical modifications and its involvement in multiple biological pathways make it a versatile compound for research and industrial applications.
Properties
CAS No. |
189342-36-7 |
|---|---|
Molecular Formula |
C14H28N6O5S |
Molecular Weight |
392.48 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChI Key |
RQXDSYQXBCRXBT-GUBZILKMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















